7-Butyl-9-hydroxy-3,8-dimethoxybenzo[g]quinoline-4,5,10(1H)-trione
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Overview
Description
7-Butyl-4,9-dihydroxy-3,8-dimethoxybenzo[g]quinoline-5,10-dione is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Butyl-4,9-dihydroxy-3,8-dimethoxybenzo[g]quinoline-5,10-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient production. The exact industrial methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
7-Butyl-4,9-dihydroxy-3,8-dimethoxybenzo[g]quinoline-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents and temperatures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups onto the quinoline ring .
Scientific Research Applications
7-Butyl-4,9-dihydroxy-3,8-dimethoxybenzo[g]quinoline-5,10-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Butyl-4,9-dihydroxy-3,8-dimethoxybenzo[g]quinoline-5,10-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 4-Hydroxyquinoline
- 2-Hydroxyquinoline
- 4,9-Dihydroxyquinoline
Uniqueness
What sets 7-Butyl-4,9-dihydroxy-3,8-dimethoxybenzo[g]quinoline-5,10-dione apart is its unique substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other quinoline derivatives may not be as effective .
Properties
CAS No. |
61186-57-0 |
---|---|
Molecular Formula |
C19H19NO6 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
7-butyl-9-hydroxy-3,8-dimethoxy-1H-benzo[g]quinoline-4,5,10-trione |
InChI |
InChI=1S/C19H19NO6/c1-4-5-6-9-7-10-12(18(24)19(9)26-3)17(23)14-13(15(10)21)16(22)11(25-2)8-20-14/h7-8,24H,4-6H2,1-3H3,(H,20,22) |
InChI Key |
JIAQFQQEHMNJKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(C(=C1OC)O)C(=O)C3=C(C2=O)C(=O)C(=CN3)OC |
Origin of Product |
United States |
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